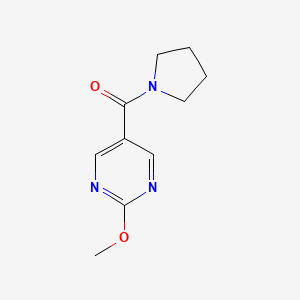

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone

Description

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 2-position and a pyrrolidine ring linked via a ketone bridge at the 5-position. The pyrrolidine ring, a five-membered secondary amine, may influence solubility and bioavailability due to its basicity and conformational flexibility.

Properties

IUPAC Name |

(2-methoxypyrimidin-5-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-10-11-6-8(7-12-10)9(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAPJLYVCYQVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:

Starting Materials: 2-methoxypyrimidine and pyrrolidine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the pyrimidine ring.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is commonly used.

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: The use of catalysts to lower the activation energy and increase the reaction rate.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products

Oxidation: Formation of (2-oxo-pyrimidin-5-yl)(pyrrolidin-1-yl)methanone.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of (2-substituted-pyrimidin-5-yl)(pyrrolidin-1-yl)methanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Its applications include:

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against specific cancer types, leading to further exploration of structure-activity relationships (SAR) .

1.2 Anti-Tuberculosis Activity

Recent studies have highlighted the importance of pyrrole derivatives in combating tuberculosis (TB). The compound’s structural features may allow it to interact effectively with Mycobacterium tuberculosis targets, potentially leading to new treatments for drug-resistant TB strains. Compounds with similar structures have shown significant anti-TB activity, prompting investigations into the efficacy of (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone in this area .

1.3 Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific enzymes involved in neuroinflammation and oxidative stress is a promising area of research, with preliminary studies suggesting that related compounds may provide neuroprotective benefits .

Data Tables

Case Studies

3.1 Case Study: Anticancer Activity

In a controlled study, a series of pyrimidine derivatives were synthesized and tested against breast cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with IC50 values in the low micromolar range for some derivatives.

3.2 Case Study: Anti-Tuberculosis

A recent investigation focused on the synthesis of pyrrole-pyrimidine hybrids, including this compound. The compound was tested against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values lower than those of existing first-line therapies .

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as pyrimidine/pyridine cores, methoxy substituents, or pyrrolidine/pyrrole linkages.

Table 1: Structural and Functional Comparison of Selected Compounds

Substituent Position and Electronic Effects

- Pyrimidine vs. This difference may influence binding affinity in biological targets .

- Methoxy Group Positioning : The 2-methoxy group on pyrimidine (target compound) vs. 5-methoxy on pyridine () alters electron distribution. Methoxy at pyrimidine’s 2-position may sterically hinder interactions compared to pyridine’s 5-position .

Linker and Functional Group Variations

- Ketone vs. Thioether Linkers: The methanone bridge in the target compound contrasts with the thioether in ’s analog. Ketones are more polar and less prone to oxidation than thioethers, affecting metabolic stability .

- Pyrrolidine vs.

Research Findings and Limitations

While the provided evidence lacks direct data on the target compound, structural analogs suggest:

- Reactivity : The pyrimidine core may undergo nucleophilic substitution at the 2-methoxy position under acidic conditions, similar to pyridine derivatives .

- Biological Potential: Pyrrolidine-linked pyrimidines are common in kinase inhibitors (e.g., JAK/STAT inhibitors), though specific activity data for this compound is unavailable .

Limitations:

- No experimental data (e.g., solubility, melting points) or biological assays are provided for the target compound.

- Comparisons rely on inferred properties from structural analogs.

Biological Activity

The compound (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxypyrimidine with pyrrolidine. The process often employs coupling agents and is conducted in organic solvents like dichloromethane or tetrahydrofuran, with the presence of bases such as triethylamine to neutralize by-products. Industrial methods may utilize continuous flow reactors to enhance yield and efficiency.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : The compound has been studied for its potential in treating neurological disorders due to its ability to modulate neurotransmitter levels by inhibiting enzymes involved in neurotransmitter degradation .

- Anticancer Activity : Similar compounds have shown antiproliferative effects, particularly through mechanisms such as microtubule disruption and apoptosis induction. This suggests that this compound may possess similar properties .

| Biological Activity | Mechanism |

|---|---|

| Neuroprotection | Enzyme inhibition affecting neurotransmitter levels |

| Anticancer | Induction of apoptosis and disruption of microtubules |

Case Studies

- Cognitive Disorders : A study indicated that derivatives of this compound could be beneficial in treating cognitive deficits associated with disorders like Alzheimer’s and ADHD. The mechanism involves enhancing neurotransmitter signaling pathways, which are often impaired in these conditions .

- Antimicrobial Activity : Investigations into related pyrimidine compounds have demonstrated significant antimicrobial effects. The structural similarities suggest that this compound may also exhibit activity against various pathogens, warranting further exploration .

The proposed mechanism of action for this compound involves:

- Binding to Specific Receptors : The compound is believed to interact with specific receptors or enzymes, modulating their activity.

- Inhibition of Neurotransmitter Degradation : By inhibiting enzymes responsible for the breakdown of neurotransmitters, it can potentially elevate their levels in the synaptic cleft, enhancing neural communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.